3-amino-1-methyl-1H-imidazol-3-ium 2,4,6-trimethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-methyl-1H-imidazol-3-ium 2,4,6-trimethylbenzene-1-sulfonate: is a chemical compound with the CAS number 54558-28-0
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step reaction process starting from imidazole or its derivatives. The sulfonation step is typically achieved by reacting the intermediate with trimethylbenzene sulfonic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are tin (Sn) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted imidazole derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Employed in the study of enzyme inhibitors and as a potential therapeutic agent.
Medicine: : Investigated for its antimicrobial properties and potential use in drug development.
Industry: : Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The specific molecular targets and pathways would depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
This compound is unique in its structure and properties compared to other imidazole derivatives. Similar compounds include:
Imidazole: : The parent compound with a simpler structure.
1-Methylimidazole: : A close relative with a single methyl group.
2,4,6-Trimethylbenzene sulfonic acid: : A component used in its synthesis.
Properties
CAS No. |
54558-28-0 |
---|---|
Molecular Formula |
C13H19N3O3S |
Molecular Weight |
297.38 g/mol |
IUPAC Name |
3-methylimidazol-3-ium-1-amine;2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S.C4H8N3/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;1-6-2-3-7(5)4-6/h4-5H,1-3H3,(H,10,11,12);2-4H,5H2,1H3/q;+1/p-1 |
InChI Key |
YMNRHROAQGMGNS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C[N+]1=CN(C=C1)N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.